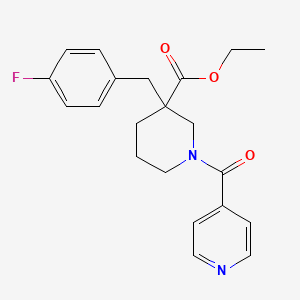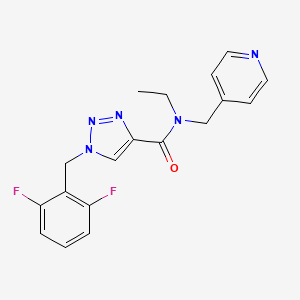![molecular formula C23H17BrN2O3 B6042549 N-{4-[(5-bromo-1-naphthoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B6042549.png)
N-{4-[(5-bromo-1-naphthoyl)amino]-2-methylphenyl}-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(5-bromo-1-naphthoyl)amino]-2-methylphenyl}-2-furamide, also known as AM-2201, is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects. It is a potent agonist of the cannabinoid receptor CB1, which is responsible for the euphoric and relaxing effects of cannabis. AM-2201 has been used in scientific research to study the effects of cannabinoids on the brain and body, as well as to develop new medications for various conditions.
Mechanism of Action
N-{4-[(5-bromo-1-naphthoyl)amino]-2-methylphenyl}-2-furamide works by binding to the CB1 receptor in the brain and activating it. This leads to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the euphoric and relaxing effects of cannabis. However, N-{4-[(5-bromo-1-naphthoyl)amino]-2-methylphenyl}-2-furamide is much more potent than THC and can cause more severe side effects such as anxiety, paranoia, and hallucinations.
Biochemical and Physiological Effects:
N-{4-[(5-bromo-1-naphthoyl)amino]-2-methylphenyl}-2-furamide has been shown to have a variety of biochemical and physiological effects on the body. It has been shown to increase heart rate and blood pressure, as well as cause changes in body temperature and respiratory rate. It also has effects on the immune system, such as reducing inflammation and decreasing the activity of immune cells.
Advantages and Limitations for Lab Experiments
N-{4-[(5-bromo-1-naphthoyl)amino]-2-methylphenyl}-2-furamide has several advantages for use in lab experiments. It is a potent agonist of the CB1 receptor, which makes it useful for studying the effects of cannabinoids on the brain and body. It is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, N-{4-[(5-bromo-1-naphthoyl)amino]-2-methylphenyl}-2-furamide is much more potent than THC and can cause more severe side effects, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on N-{4-[(5-bromo-1-naphthoyl)amino]-2-methylphenyl}-2-furamide. One area of interest is the development of new medications that target the CB1 receptor. N-{4-[(5-bromo-1-naphthoyl)amino]-2-methylphenyl}-2-furamide has been shown to have potential therapeutic effects for conditions such as chronic pain, anxiety, and depression. Another area of interest is the study of the long-term effects of N-{4-[(5-bromo-1-naphthoyl)amino]-2-methylphenyl}-2-furamide on the brain and body. It is important to understand the potential risks associated with the use of synthetic cannabinoids such as N-{4-[(5-bromo-1-naphthoyl)amino]-2-methylphenyl}-2-furamide. Finally, there is a need for more research on the safety and efficacy of N-{4-[(5-bromo-1-naphthoyl)amino]-2-methylphenyl}-2-furamide in humans. While it has been used in scientific research, there is still much to learn about its effects on the human body.
Synthesis Methods
N-{4-[(5-bromo-1-naphthoyl)amino]-2-methylphenyl}-2-furamide is synthesized by reacting 1-naphthoyl chloride with 2-methylamino-4-(5-bromo-2-furanyl) benzoyl chloride in the presence of a base such as pyridine. The resulting product is then purified using column chromatography to obtain a pure form of N-{4-[(5-bromo-1-naphthoyl)amino]-2-methylphenyl}-2-furamide.
Scientific Research Applications
N-{4-[(5-bromo-1-naphthoyl)amino]-2-methylphenyl}-2-furamide has been used in scientific research to study the effects of cannabinoids on the brain and body. It has been shown to have similar effects to THC, the main psychoactive component of cannabis, such as increasing appetite and reducing pain. However, it is much more potent than THC and can cause more severe side effects.
properties
IUPAC Name |
N-[4-[(5-bromonaphthalene-1-carbonyl)amino]-2-methylphenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrN2O3/c1-14-13-15(10-11-20(14)26-23(28)21-9-4-12-29-21)25-22(27)18-7-2-6-17-16(18)5-3-8-19(17)24/h2-13H,1H3,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URZBNBKFDYOBLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=CC3=C2C=CC=C3Br)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-oxo-3-pyrrolidinyl)carbonyl]-2-piperazinone](/img/structure/B6042485.png)
![5-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-3-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6042492.png)
![2-[4-{4-[2-(dimethylamino)ethoxy]benzyl}-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B6042499.png)
![N-(4-fluorophenyl)-2-[4-(4-methyl-1,4-diazepan-1-yl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B6042500.png)
![6-methyl-N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}nicotinamide](/img/structure/B6042504.png)
![N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-1-pyrrolidinesulfonamide](/img/structure/B6042506.png)
![N-[2-ethyl-3-(4-fluorophenyl)-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]-2-methylbenzamide](/img/structure/B6042511.png)
![10-butyl-1-(4-methylphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B6042531.png)
![2-ethyl-N-[1-(2-fluorobenzyl)-3-piperidinyl]-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B6042532.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-methyl-1-naphthamide](/img/structure/B6042542.png)
![N-[3-(2-methyl-1H-imidazol-1-yl)-1-phenylpropyl]-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B6042556.png)
![3-chloro-N-(4-{[(4-nitrophenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B6042578.png)